molecular formula C13H10ClF2NO2S B240060 N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide

N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide

Numéro de catalogue B240060
Poids moléculaire: 317.74 g/mol
Clé InChI: XEBGRBBYJHUTJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has emerged as a promising strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.

Mécanisme D'action

N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets such as phospholipase Cγ2, which leads to the activation of the NF-κB and PI3K/Akt signaling pathways. Inhibition of BTK by N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide blocks these signaling pathways, resulting in decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has been shown to selectively inhibit BTK activity with an IC50 of 0.85 nM. N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has minimal off-target effects on other kinases such as Tec, Itk, and JAK3. N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has a favorable pharmacokinetic profile with high oral bioavailability and a long half-life in mice, rats, and dogs. N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has been well-tolerated in preclinical toxicology studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and malignancies. N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide can be used to investigate the downstream signaling pathways of BTK and to identify potential biomarkers of response to BTK inhibitors. However, N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has limitations in terms of its selectivity for BTK and its off-target effects on other kinases. Therefore, caution should be taken when interpreting the results of experiments using N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide.

Orientations Futures

There are several future directions for the development and use of BTK inhibitors such as N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide. One direction is the identification of biomarkers of response to BTK inhibitors, which could help to personalize treatment for B-cell malignancies. Another direction is the combination of BTK inhibitors with other targeted therapies such as PI3K inhibitors, which could enhance the antitumor activity and overcome resistance to BTK inhibitors. Finally, the development of more selective and potent BTK inhibitors could improve the efficacy and safety profile of this class of drugs.

Méthodes De Synthèse

The synthesis of N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonamide with 2,4-difluorobenzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the chloride group by the sulfonamide nitrogen, followed by acylation of the resulting aniline with the benzoyl chloride. The crude product is then purified by column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide.

Applications De Recherche Scientifique

N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation, survival, and migration of B-cells. In vivo studies have demonstrated that N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has potent antitumor activity in xenograft models of chronic lymphocytic leukemia and mantle cell lymphoma. N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide has also been shown to synergize with other targeted therapies such as venetoclax and ibrutinib.

Propriétés

Nom du produit

N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide

Formule moléculaire

C13H10ClF2NO2S

Poids moléculaire

317.74 g/mol

Nom IUPAC

N-(5-chloro-2-methylphenyl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C13H10ClF2NO2S/c1-8-2-3-9(14)6-12(8)17-20(18,19)13-5-4-10(15)7-11(13)16/h2-7,17H,1H3

Clé InChI

XEBGRBBYJHUTJV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F

SMILES canonique

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.